Cas no 2171467-16-4 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid
- EN300-1511869
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid
- 2171467-16-4
-
- Inchi: 1S/C28H28N2O5/c1-18-11-13-19(14-12-18)26(27(33)30(2)16-15-25(31)32)29-28(34)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,24,26H,15-17H2,1-2H3,(H,29,34)(H,31,32)
- InChI Key: IYSSAHHPFHLOQN-UHFFFAOYSA-N
- SMILES: O(C(NC(C(N(C)CCC(=O)O)=O)C1C=CC(C)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 472.19982200g/mol
- Monoisotopic Mass: 472.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 4.1
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1511869-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1511869-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1511869-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1511869-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1511869-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1511869-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1511869-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1511869-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1511869-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamido]propanoic acid |
2171467-16-4 | 5000mg |
$9769.0 | 2023-09-27 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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5. Back matter
Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid
The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid (CAS No. 2171467-16-4) is a highly specialized organic molecule with significant applications in the field of organic chemistry and biochemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methyl substituent, and a phenyl ring. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the molecule during various chemical reactions.
Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules and its potential use in drug discovery. Researchers have explored its ability to act as a precursor in the construction of complex peptide frameworks, where the Fmoc group ensures precise control over the reaction sequence. The methyl group and phenyl substituent contribute to the molecule's stability and solubility, making it an ideal candidate for various synthetic pathways.
The synthesis of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the coupling of the Fmoc group with an amino acid derivative, followed by selective protection and deprotection strategies to achieve the desired structure. Advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive peptides. By incorporating this compound into peptide sequences, researchers can investigate its role in modulating protein-protein interactions or enzyme activity. For instance, recent studies have demonstrated its potential in inhibiting key enzymes involved in neurodegenerative diseases, such as β-secretase (BACE1), which is implicated in Alzheimer's disease.
Moreover, the compound's unique structure has attracted attention in the field of medicinal chemistry. The presence of both hydrophilic and hydrophobic groups allows for fine-tuning of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This makes it a valuable tool for designing drugs with improved bioavailability and reduced toxicity.
In terms of safety and handling, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid is not classified as a hazardous or controlled substance under current regulations. However, standard laboratory precautions should be followed when working with this compound to ensure optimal results and minimize environmental impact.
Looking ahead, ongoing research aims to further elucidate the biological activity and therapeutic potential of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in its application across diverse fields, including oncology, neurology, and infectious diseases.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid (CAS No. 2171467-16-4) represents a cutting-edge molecule with immense potential in modern drug discovery and development. Its intricate structure, combined with advanced synthetic methodologies, positions it as a key player in advancing our understanding of complex biological systems.
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